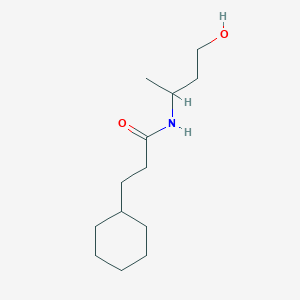
3-cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide involves the reaction of cyclohexylamine with 4-hydroxybutan-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .
Scientific Research Applications
3-Cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research involving this compound may focus on its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors, potentially affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-N-[3-(4-morpholinyl)propyl]propanamide: This compound has a similar structure but includes a morpholine ring, which may alter its chemical properties and interactions.
N-Cyclohexylpropanamide: This compound lacks the hydroxyl group, which may affect its reactivity and applications.
Uniqueness
3-Cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide is unique due to the presence of both a hydroxyl group and an amide group, allowing it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for research in various fields .
Properties
Molecular Formula |
C13H25NO2 |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
3-cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide |
InChI |
InChI=1S/C13H25NO2/c1-11(9-10-15)14-13(16)8-7-12-5-3-2-4-6-12/h11-12,15H,2-10H2,1H3,(H,14,16) |
InChI Key |
UJGRJPFIKSNSCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)NC(=O)CCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















